2-Amino-2-phenylcyclohexan-1-one hydrochloride
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Overview
Description
2-Amino-2-phenylcyclohexan-1-one hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of cyclohexanone, featuring an amino group and a phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-phenylcyclohexan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and aniline.
Formation of Intermediate: Cyclohexanone undergoes a reaction with aniline in the presence of a catalyst such as hydrochloric acid to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield 2-Amino-2-phenylcyclohexan-1-one.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylcyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
2-Amino-2-phenylcyclohexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It serves as a precursor in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylcyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylcyclohexan-1-one: The non-hydrochloride form of the compound.
2-Amino-2-phenylcyclohexanol: A related compound with a hydroxyl group instead of a ketone.
2-Phenylcyclohexanone: Lacks the amino group but shares the cyclohexanone structure.
Uniqueness
2-Amino-2-phenylcyclohexan-1-one hydrochloride is unique due to its combination of an amino group and a phenyl group on the cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-amino-2-phenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,13H2;1H |
InChI Key |
LLPXNMXTXRXREO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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